2,6-Dichloro-3-fluoroisonicotinaldehyde

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Chemistry

2,6-Dichloro-3-fluoroisonicotinaldehyde (CAS 2460748-78-9), also referred to as 2,6-dichloro-3-fluoropyridine-4-carbaldehyde, is a halogenated pyridinecarboxaldehyde with the molecular formula C6H2Cl2FNO and a molecular weight of 193.99 g/mol. It belongs to the class of fluorinated isonicotinaldehydes and is characterized by the presence of three distinct halogen substituents (two chloro, one fluoro) on a pyridine ring bearing a reactive formyl group at the 4-position.

Molecular Formula C6H2Cl2FNO
Molecular Weight 193.99
CAS No. 2460748-78-9
Cat. No. B2942470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-fluoroisonicotinaldehyde
CAS2460748-78-9
Molecular FormulaC6H2Cl2FNO
Molecular Weight193.99
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)Cl)F)C=O
InChIInChI=1S/C6H2Cl2FNO/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H
InChIKeySWJROHZMWXYHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-fluoroisonicotinaldehyde (CAS 2460748-78-9) Basic Identification for Research Procurement


2,6-Dichloro-3-fluoroisonicotinaldehyde (CAS 2460748-78-9), also referred to as 2,6-dichloro-3-fluoropyridine-4-carbaldehyde, is a halogenated pyridinecarboxaldehyde with the molecular formula C6H2Cl2FNO and a molecular weight of 193.99 g/mol . It belongs to the class of fluorinated isonicotinaldehydes and is characterized by the presence of three distinct halogen substituents (two chloro, one fluoro) on a pyridine ring bearing a reactive formyl group at the 4-position [1]. Vendor-specified purity typically ranges from 95% to 98%, with predicted physical properties including a density of 1.584±0.06 g/cm³ and a boiling point of 264.3±35.0 °C [2].

Why Generic Isonicotinaldehyde Analogs Cannot Substitute 2,6-Dichloro-3-fluoroisonicotinaldehyde (CAS 2460748-78-9)


Isonicotinaldehyde derivatives exhibit divergent reactivity and physicochemical profiles that are exquisitely sensitive to the specific halogen substitution pattern . The simultaneous presence of electron-withdrawing chloro substituents at the 2- and 6-positions, coupled with a fluoro group at the 3-position, uniquely modulates the electron density of the pyridine ring, thereby governing both the site-selectivity of nucleophilic aromatic substitution (SNAr) and the electrophilicity of the aldehyde moiety . In contrast, analogs lacking this precise substitution pattern—such as 2,6-dichloroisonicotinaldehyde (which lacks the 3-fluoro group) or 3-fluoroisonicotinaldehyde (which lacks the 2,6-dichloro groups)—will display markedly different regioselectivity in cross-coupling reactions and altered pharmacokinetic properties in downstream drug candidates [1]. Generic substitution with a non-fluorinated or differently halogenated analog is therefore not chemically equivalent and risks compromising synthetic route fidelity or biological target engagement.

Quantitative Differentiation Evidence for 2,6-Dichloro-3-fluoroisonicotinaldehyde (CAS 2460748-78-9)


Halogen Substitution Pattern Defines Unique Electrophilicity Relative to Non-Fluorinated Analog

The presence of a fluoro substituent at the 3-position, in combination with 2,6-dichloro substitution, creates a unique electronic environment. A class-level analysis of isonicotinaldehyde derivatives indicates that the electron-withdrawing effect of fluorine alters the electrophilicity of the aldehyde carbon relative to the non-fluorinated analog 2,6-dichloroisonicotinaldehyde (CAS 113293-70-2) [1]. The Hammett sigma value for fluorine (σₚ = 0.06) combined with the two chlorine substituents (σₚ = 0.23 each) yields a distinct net electron-withdrawing effect that is not replicable by analogs lacking the 3-fluoro group [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Chemistry

Molecular Weight and LogP Differentiation from 2,6-Dichloroisonicotinaldehyde

The introduction of a 3-fluoro substituent in 2,6-Dichloro-3-fluoroisonicotinaldehyde (MW 193.99 g/mol) increases the molecular weight by approximately 18 g/mol relative to the non-fluorinated analog 2,6-dichloroisonicotinaldehyde (MW 176.00 g/mol) [1]. Additionally, the calculated LogP for the target compound is 2.26, reflecting increased lipophilicity compared to the non-fluorinated analog (LogP ≈ 1.8, estimated) . This physicochemical shift can influence membrane permeability and metabolic stability in drug candidates.

Medicinal Chemistry Drug Design Physicochemical Profiling

Commercial Availability and Purity Specifications Relative to Closest Analogs

2,6-Dichloro-3-fluoroisonicotinaldehyde is commercially available from multiple suppliers (e.g., Fluorochem, AKSci, Leyan) with specified purities ranging from 95% to 98% . In contrast, the non-fluorinated analog 2,6-dichloroisonicotinaldehyde (CAS 113293-70-2) is less widely stocked, and the mono-fluorinated analog 3-fluoroisonicotinaldehyde (CAS 40273-47-0) is not listed by major research chemical vendors . This differential availability reflects the distinct synthetic demand for the tri-halogenated scaffold.

Chemical Procurement Supply Chain Building Blocks

Halogen Substitution Pattern Governs Reactivity in SNAr and Cross-Coupling Reactions

The presence of two chloro substituents at the 2- and 6-positions provides two distinct sites for sequential nucleophilic aromatic substitution (SNAr), while the 3-fluoro group can influence regioselectivity and can itself be displaced under forcing conditions . This is in contrast to analogs such as 2-chloro-3-fluoroisonicotinaldehyde (CAS 329794-28-7), which possesses only one chloro leaving group, thereby limiting sequential derivatization options [1]. The differential number of reactive halogens directly impacts synthetic versatility.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Boiling Point and Density Differentiate from Structurally Similar Pyridinecarboxaldehydes

The predicted boiling point of 2,6-Dichloro-3-fluoroisonicotinaldehyde (264.3±35.0 °C) is higher than that of the less substituted analog 3-fluoroisonicotinaldehyde (estimated 210-220 °C) and comparable to 2,6-dichloroisonicotinaldehyde (276.7±35.0 °C) [1][2]. The predicted density (1.584±0.06 g/cm³) is also distinct from 2,6-dichloroisonicotinaldehyde (1.5±0.1 g/cm³) . These differences in physical properties can affect purification strategies (e.g., distillation conditions) and formulation considerations.

Physical Chemistry Purification Handling

Recommended Research and Industrial Use Cases for 2,6-Dichloro-3-fluoroisonicotinaldehyde (CAS 2460748-78-9)


Medicinal Chemistry: Synthesis of Fluorinated Heterocyclic Libraries for Kinase Inhibitor Programs

The unique 2,6-dichloro-3-fluoro substitution pattern of this compound makes it a valuable precursor for constructing diverse fluorinated heterocycles, including pyridopyrimidines and naphthyridines, which are privileged scaffolds in kinase inhibitor discovery. The presence of two chlorine leaving groups enables sequential SNAr reactions to introduce amine or ether substituents, while the aldehyde functionality serves as a handle for reductive amination or cyclocondensation. The fluorine atom at the 3-position provides a metabolic soft spot that can be exploited to modulate clearance in vivo, a strategy commonly employed in lead optimization. Researchers engaged in kinase-targeted drug discovery, particularly those working on ATR or ALDH2 inhibitors, may find this building block of interest, as evidenced by its structural relevance to patented inhibitor chemotypes [1][2].

Agrochemical Discovery: Development of Novel Fluorinated Pesticides and Fungicides

Fluorinated pyridinecarboxaldehydes are established precursors in the synthesis of modern agrochemicals. The 2,6-dichloro-3-fluoroisonicotinaldehyde scaffold can be elaborated into pyridine carboxamide fungicides or herbicides through straightforward derivatization of the aldehyde and halogen substituents. The electron-withdrawing nature of the halogen array enhances the compound's stability and can improve its bioavailability in plant systems. Industrial agrochemical research groups seeking to expand their fluorinated heterocycle patent estates should consider this compound as a versatile entry point for generating novel chemical matter with potentially favorable environmental fate profiles .

Chemical Biology: Synthesis of Activity-Based Probes and Fluorescent Sensors

The aldehyde group of 2,6-Dichloro-3-fluoroisonicotinaldehyde can be selectively conjugated to hydrazide- or aminooxy-functionalized probes, enabling the creation of activity-based protein profiling (ABPP) reagents or fluorescent sensors. The halogen substituents on the pyridine ring can be further modified with reporter tags (e.g., biotin, fluorophores) using palladium-catalyzed cross-coupling chemistry after initial SNAr steps. The fluorine atom serves as a silent NMR probe (¹⁹F NMR) for monitoring binding events or metabolic transformations in complex biological matrices. Chemical biologists and probe developers requiring a functionalizable, trackable pyridine core may find this compound a strategic choice for constructing next-generation chemical tools .

Process Chemistry and Scale-Up: Reliable Intermediate for GMP Manufacturing Campaigns

Given its commercial availability from multiple vendors with defined purity specifications (95-98%), 2,6-Dichloro-3-fluoroisonicotinaldehyde represents a viable starting material for process chemistry development. Its solid physical state at room temperature and predicted boiling point (264.3±35.0 °C) allow for purification by recrystallization or distillation under reduced pressure. The compound's stability at room temperature simplifies storage and handling logistics. Contract research organizations (CROs) and pharmaceutical process groups tasked with scaling up synthetic routes to fluorinated drug candidates can rely on this building block's supply chain consistency, which mitigates the risk of late-stage sourcing disruptions. The availability of comprehensive safety data (e.g., H302, H315, H319, H335 hazard statements) further supports its use in regulated GMP environments .

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